![molecular formula C16H23NO B13978040 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine CAS No. 852816-30-9](/img/structure/B13978040.png)
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenyl group and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine typically involves the reaction of 4-tert-butylphenylacetylene with morpholine under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH). The reaction mixture is usually refluxed until a stable conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction may produce 4-[1-(4-tert-butylphenyl)ethyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylacetophenone: A structurally related compound with similar functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
Uniqueness
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is unique due to the presence of both a morpholine ring and an ethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
852816-30-9 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
4-[1-(4-tert-butylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(17-9-11-18-12-10-17)14-5-7-15(8-6-14)16(2,3)4/h5-8H,1,9-12H2,2-4H3 |
InChI-Schlüssel |
GJARUHMKYGWUQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



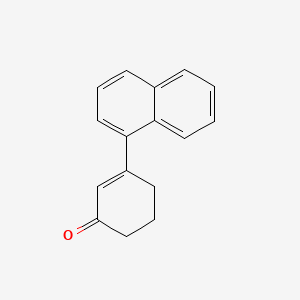
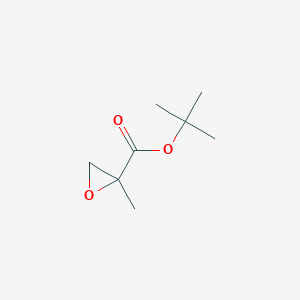

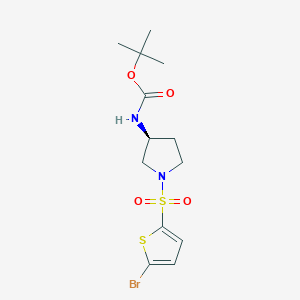
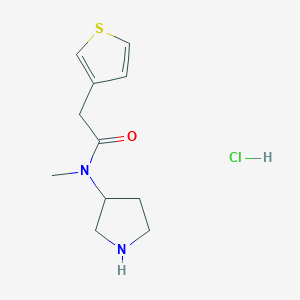
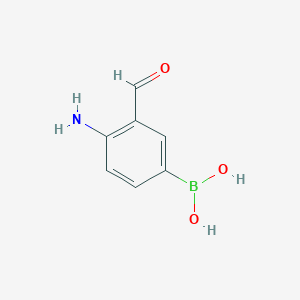

![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
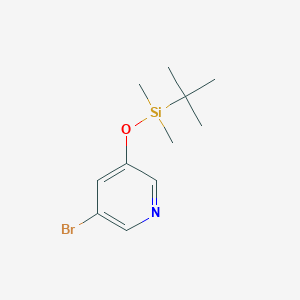
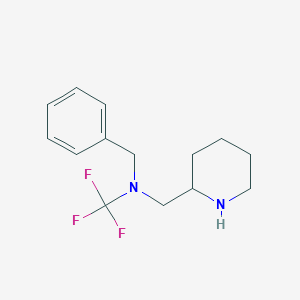

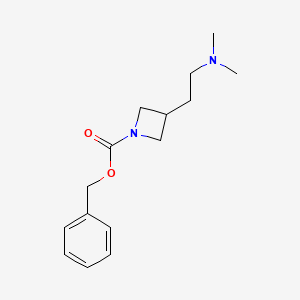
![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
